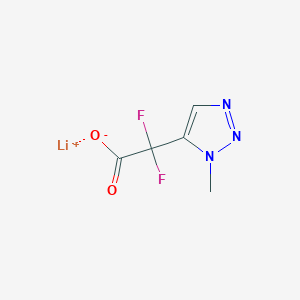

![molecular formula C17H17FN2O2S B2941605 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-49-3](/img/structure/B2941605.png)

1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

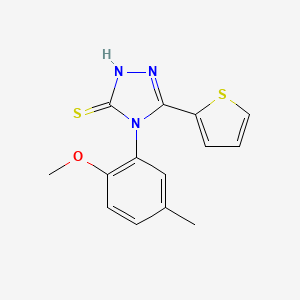

1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. The compound is a benzimidazole derivative that has been extensively studied for its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a related compound, has been synthesized from o-phenylenediamine and ethyl acetoacetate, undergoing various reactions including cyclization, N-alkylation, hydrolyzation, and chlorination. This process has been optimized for higher yield, indicating its potential for scalable production and use in various applications (Huang Jin-qing, 2009).

Material Science

A study on novel blend membranes of partially fluorinated copolymers bearing azole functions, including benzimidazole, highlighted their use in Proton Exchange Membrane Fuel Cells (PEMFC) operating at low relative humidity. This demonstrates the potential of fluorobenzyl-benzimidazole derivatives in creating advanced materials with specific properties, such as improved proton conductivity (Campagne et al., 2013).

Catalytic Applications

The design of an ionic liquid incorporating imidazolium for catalyzing the synthesis of tetrasubstituted imidazoles indicates the potential of fluorobenzyl-benzimidazole derivatives in catalysis. This research shows the efficiency of these compounds in facilitating multi-component condensation reactions (Zolfigol et al., 2013).

Non-linear Optical (NLO) Applications

Research on benzimidazole derivatives, including 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has shown promising results for their use in non-linear optical (NLO) applications. The study found that changing the substituents in these molecules can alter their energy gap, making them suitable for various NLO devices (Özbey et al., 2004).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to fluorobenzyl-benzimidazole, have been shown to exhibit significant antibacterial activities. These compounds, particularly those with fluorobenzyl groups, demonstrate potential in combating rice bacterial leaf blight, highlighting their application in agricultural and environmental science (Shi et al., 2015).

Crystal Structure Analysis

The crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been analyzed, providing insights into its molecular arrangement and interactions. This research is crucial for understanding the physical properties and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Banu et al., 2014).

Wirkmechanismus

Target of Action

It is known that imidazole compounds are often used in the design of original imidazole and imidazolium-containing polymers

Mode of Action

Imidazole compounds are known to have diverse modes of action depending on their specific structure and the targets they interact with .

Biochemical Pathways

Imidazole compounds are known to be involved in a variety of biochemical pathways due to their versatile structure .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

This compound, like other imidazole compounds, has the potential to be involved in a variety of biochemical pathways and have diverse effects on cellular function .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQBLFBNKORXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)

![2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2941531.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)

![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)